molecular formula C16H13F2NO3 B2993464 [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794883-39-8

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2993464
CAS No.: 1794883-39-8
M. Wt: 305.281
InChI Key: DSKHVYKZBPSKFN-UHFFFAOYSA-N
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Description

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a 4-fluoroanilino group linked via an oxoacetate bridge to a 3-fluorophenylacetate moiety, a structural motif found in compounds with documented biological potential . While direct biological data for this specific compound may be limited, its core structure is related to other anilino-oxoacetate and fluorophenyl derivatives that are frequently investigated for their diverse pharmacological properties, including as potential scaffolds for developing new therapeutic agents . Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules. Its structure, containing two distinct fluorinated aromatic systems, makes it a valuable precursor for exploring structure-activity relationships (SAR), particularly in the design of compounds that modulate specific biological targets. The presence of fluorine atoms is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . The compound is supplied for laboratory research purposes only. It is intended for use by qualified scientists in controlled environments for chemical synthesis, analytical method development, and investigative biology studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c17-12-4-6-14(7-5-12)19-15(20)10-22-16(21)9-11-2-1-3-13(18)8-11/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHVYKZBPSKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 4-fluoroaniline with 2-oxoethyl 2-(3-fluorophenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the aniline and phenyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine: The compound has potential applications in drug development, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluoroaniline and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
Target Compound C₁₆H₁₂F₂N₂O₃* 318.28† Acetate ester, 4-fluoroanilino Reference compound for comparison
[2-(N-methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate C₁₈H₁₇FN₂O₄ 344.12 Benzoylamino, N-methylanilino Benzoyl substitution vs. phenylacetate
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate C₁₅H₁₅FN₂O₄S 338.35 Thiazolidinone ring, ethyl ester Sulfur-containing heterocycle
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)...phenyl)urea (Compound 2a, ) C₃₆H₃₀FN₃O₅S* 694.5 (M−2HCl+H⁺) Urea, thiazole, benzyloxy-substituted benzylidene Urea core vs. acetate ester
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate C₁₁H₁₂FN₃O₂S 269.29 Carbothioyl, ethyl ester Thiourea substitution vs. oxoethyl group

*Assumed based on structural similarity; †Calculated using standard atomic weights.

Physicochemical Properties

  • Yields : Analogs like Compound 2a (74.9% yield ) and Compound 10c (90.4% yield ) demonstrate efficient synthetic routes for fluorinated aromatic compounds, suggesting the target compound may also be synthesized with high efficiency.
  • Melting Points : Urea-containing analogs (e.g., Compound 1f: 198–200°C ) exhibit higher melting points than ester derivatives, likely due to stronger hydrogen bonding in urea groups. The target compound’s melting point is expected to be lower, aligning with ester-based analogs (e.g., 188–190°C for Compound 2b ).

Biological Activity

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that has gained attention for its potential biological activity and applications in medicinal chemistry. This compound features both fluoroaniline and fluorophenyl groups, which are known to enhance biological interactions due to their unique electronic properties. This article delves into the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H13F2NO3
  • Molecular Weight : 305.28 g/mol

The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoroaniline and fluorophenyl moieties can interact with various enzymes and receptors, modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cell signaling pathways, which may lead to altered cellular responses.

Biological Activity Data

Activity Type Description Reference
Antitumor ActivityPotential inhibition of tumor growth in glioma modelsPMC7407942
Enzyme InteractionInhibition of kinases related to cancer proliferationUS9567358B2
Autophagy InductionModulation of autophagy-related proteinsPMC7407942

Case Studies

  • Antitumor Effects : A study indicated that compounds similar to this compound exhibit significant antitumor effects in preclinical models. The modulation of pathways involving PDGFR and EGFR was highlighted, suggesting a mechanism for inhibiting tumor growth through targeted signaling inhibition .
  • Enzyme Inhibition Profile : Research has shown that compounds with similar structures can selectively inhibit certain kinases, such as KIT and PDGFRA, at subnanomolar concentrations. This selectivity is crucial for developing therapies with fewer side effects .

Comparative Analysis

When compared to its analogs, such as [2-(4-Chloroanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate, the fluorinated version demonstrates enhanced binding affinity and metabolic stability due to the unique properties of fluorine. This comparison is summarized in the table below:

Compound Binding Affinity Metabolic Stability Notes
This compoundHighHighEnhanced properties due to fluorine
[2-(4-Chloroanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetateModerateModerateChlorine has lower electronegativity
[2-(4-Bromoanilino)-2-oxoethyl] 2-(3-bromophenyl)acetateModerateLowBromine reduces binding efficiency

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